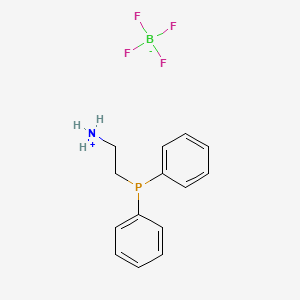

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-diphenylphosphanylethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXZLRCRPLYXBQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF4NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855642 | |

| Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222630-32-1 | |

| Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1222630-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-(Diphenylphosphino)ethanaminium Tetrafluoroborate: A Key Ligand Precursor for Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 2-(diphenylphosphino)ethanaminium tetrafluoroborate, a crucial precursor for the generation of valuable aminophosphine ligands. These ligands are instrumental in a variety of catalytic cross-coupling reactions that are foundational to modern synthetic chemistry and drug development. This document offers a detailed, step-by-step protocol for the synthesis, grounded in established chemical principles, alongside essential safety considerations and characterization data. The guide is designed to equip researchers with the necessary knowledge to confidently and safely prepare this important chemical compound.

Introduction: The Significance of Aminophosphine Ligands

Aminophosphine ligands have emerged as a versatile and powerful class of supporting ligands in transition metal catalysis. Their unique hemilabile character, stemming from the presence of both a soft phosphorus donor and a hard nitrogen donor, allows them to play a dynamic role in the catalytic cycle. This property is particularly beneficial in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The title compound, this compound, serves as a stable, crystalline, and air-stable precursor to the free aminophosphine, 2-(diphenylphosphino)ethylamine. The protonated amine group protects the sensitive phosphine moiety from oxidation, facilitating easier handling and storage. The tetrafluoroborate anion is a non-coordinating counter-ion, which is often advantageous in catalytic applications.[1]

Synthetic Strategy: A Direct Acid-Base Approach

The synthesis of this compound is a straightforward acid-base reaction. It involves the protonation of the basic amino group of 2-(diphenylphosphino)ethylamine with tetrafluoroboric acid (HBF₄). This method is a common and efficient way to prepare ammonium salts.[2] The choice of tetrafluoroboric acid is deliberate; its conjugate base, the tetrafluoroborate anion (BF₄⁻), is weakly coordinating and helps to ensure that the resulting salt is crystalline and stable.[1]

The reaction proceeds by the donation of a lone pair of electrons from the nitrogen atom of the amino group to a proton from tetrafluoroboric acid, forming a new nitrogen-hydrogen bond and resulting in a positively charged ammonium cation. The tetrafluoroborate anion remains as the counter-ion.

Reaction Mechanism

The core of the synthesis is a classic Brønsted-Lowry acid-base reaction.

Caption: Protonation of the amine by tetrafluoroboric acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of ammonium tetrafluoroborate salts.[3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-(Diphenylphosphino)ethylamine | 229.26 | 2.29 g | 10.0 mmol | >97% | Commercial Vendor |

| Tetrafluoroboric acid (HBF₄) | 87.81 | ~1.9 mL | 10.5 mmol | 48 wt. % in H₂O | Commercial Vendor |

| Diethyl ether (anhydrous) | 74.12 | 50 mL | - | >99% | Commercial Vendor |

| Dichloromethane (anhydrous) | 84.93 | 20 mL | - | >99% | Commercial Vendor |

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(diphenylphosphino)ethylamine (2.29 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acid-base reaction.

-

Acid Addition: While stirring vigorously, add tetrafluoroboric acid (48 wt. % in H₂O, ~1.9 mL, 10.5 mmol, 1.05 equivalents) dropwise to the cooled solution over a period of 10-15 minutes. The use of a slight excess of acid ensures complete protonation of the amine.

-

Precipitation: Upon addition of the acid, a white precipitate of this compound should form. Continue stirring the resulting slurry at 0 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the white solid by vacuum filtration.

-

Washing: Wash the collected solid with two portions of cold anhydrous diethyl ether (25 mL each). This helps to remove any unreacted starting materials and residual acid.

-

Drying: Dry the product under high vacuum to a constant weight. The resulting product should be a white to off-white powder.[4]

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

| Property | Expected Value |

| Appearance | White to beige powder[4] |

| Melting Point | 116-122 °C |

| Molecular Formula | C₁₄H₁₇BF₄NP |

| Molecular Weight | 317.07 g/mol |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons, the ethylene bridge protons, and a broad signal for the ammonium protons.

-

³¹P NMR: A single peak is expected in the phosphorus NMR spectrum, confirming the presence of a single phosphine species.

-

¹⁹F NMR & ¹¹B NMR: These spectra can be used to confirm the presence of the tetrafluoroborate anion.[4][5]

-

FTIR: The infrared spectrum should show characteristic N-H stretching frequencies for the ammonium group.

Safety and Handling

Tetrafluoroboric acid is highly corrosive and can cause severe burns to the skin and eyes. [6] It is imperative to handle this reagent with extreme care in a chemical fume hood while wearing appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. The final product is classified as a corrosive solid.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.

Conclusion

The synthesis of this compound is a robust and straightforward procedure that provides access to a valuable and versatile ligand precursor. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can reliably prepare this compound in high purity. The stability and ease of handling of this salt make it an excellent starting material for a wide range of catalytic applications, underscoring its importance in the fields of organic synthesis and drug discovery.

References

-

Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). Organic Syntheses, 2023, 100, 361–381. Available from: [Link]

-

Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material. RSC Publishing. Available from: [Link]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Center for Biotechnology Information. Available from: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available from: [Link]

-

Hanson, J. E. Why Tetrafluoroboric acid diethyl ether complex (HBF4.Et2O) would be used over HCl for protonation in a 9:1 MeOH:H2O mixture? ResearchGate. Available from: [Link]

-

Preparation of BF4/PF6 ILs. ResearchGate. Available from: [Link]

-

A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Royal Society of Chemistry. Available from: [Link]

-

Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. Organic Syntheses. Available from: [Link]

-

Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available from: [Link]

-

The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. National Institutes of Health. Available from: [Link]

-

Typical 11 B-NMR spectra of [DEME][BF4]-H2O mixture (x = 50 and 95.... ResearchGate. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information “The Synthesis and Structural Analysis of 2-Quinuclidonium Tetrafluoroborate”. Caltech Authors. Available from: [Link]

-

ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. TSI Journals. Available from: [Link]

-

[6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) Copper(I) Tetrafluoroborate. MDPI. Available from: [Link]

-

Tetrafluoroboric acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Aminophosphines: Their chemistry and role as ligands and synthons. ResearchGate. Available from: [Link]

-

Phosphonium salts and P-ylides. IRIS. Available from: [Link]

Sources

Introduction: The Structural Significance of 2-(diphenylphosphino)ethanaminium tetrafluoroborate

An In-Depth Technical Guide to the 1H and 31P NMR Spectroscopy of 2-(diphenylphosphino)ethanaminium tetrafluoroborate

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental NMR principles with practical insights into spectral interpretation for this specific phosphonium salt.

This compound is a bifunctional organic compound featuring a trivalent phosphorus atom within a diphenylphosphine moiety and a protonated primary amine. This structure makes it a valuable precursor and ligand in coordination chemistry and catalysis, particularly in reactions like Buchwald-Hartwig amination and Suzuki coupling[1]. The positive charge on the ammonium group significantly influences the electronic properties of the phosphine, impacting its reactivity and coordination behavior.

NMR spectroscopy is the most powerful tool for the structural elucidation of such molecules in solution. 1H NMR provides detailed information about the proton environment, while 31P NMR offers a direct and sensitive probe into the chemical environment of the phosphorus nucleus[2]. Understanding the characteristic NMR signatures is paramount for confirming synthesis, assessing purity, and studying the compound's interactions.

Predicted 1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the ethylammonium bridge. The key to interpretation lies in understanding the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

Aromatic Region (δ ~7.0–8.0 ppm)

The two phenyl groups attached to the phosphorus atom contain a total of ten protons. Due to the electronegativity and magnetic anisotropy of the phosphorus atom, these protons will resonate in the downfield region of the spectrum.

-

Chemical Shift: Expected in the range of δ 7.0–8.0 ppm. The electron-withdrawing nature of the phosphorus atom deshields these protons.

-

Multiplicity: The signals will appear as a complex multiplet. This complexity arises from both proton-proton (3JHH) couplings within each ring and proton-phosphorus (nJPH) couplings. The ortho-protons (adjacent to the P-C bond) typically show a larger coupling to the phosphorus atom (3JPH) than the meta- and para-protons (4JPH and 5JPH)[3].

Aliphatic Ethylammonium Bridge (δ ~2.5–3.5 ppm)

The ethylammonium moiety, -CH2-CH2-NH3+, is the source of the most characteristic signals in the aliphatic region. Protonation of the amine group to form the ammonium cation causes a significant downfield shift for the adjacent methylene protons compared to the neutral amine precursor, 2-(diphenylphosphino)ethylamine.

-

P-CH2- Group: The two protons on the carbon adjacent to the phosphorus atom are expected to resonate as a multiplet around δ 2.8–3.5 ppm .

-

Multiplicity: This signal will be a complex multiplet, often described as a "doublet of triplets" or "quartet-like multiplet". The complexity arises from:

-

Coupling to the adjacent -CH2N protons (3JHH), which would produce a triplet.

-

Coupling to the 31P nucleus (2JPH), which would split this triplet into a doublet. The magnitude of 2JPH coupling is typically in the range of 1-20 Hz[3].

-

-

-

-CH2-N+H3 Group: The two protons on the carbon adjacent to the positively charged nitrogen atom will be significantly deshielded and are predicted to appear as a multiplet around δ 3.0–3.7 ppm .

-

Multiplicity: This signal will also be a multiplet resulting from coupling to the adjacent P-CH2- protons (3JHH) and potentially weaker coupling to the phosphorus atom (3JPH).

-

-

-N+H3 Protons: The three protons of the ammonium group will be observed as a broad singlet, typically in the region of δ 7.5–8.5 ppm . The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to proton exchange with residual water and the tetrafluoroborate counter-ion.

Predicted 31P NMR Spectrum Analysis

31P NMR spectroscopy provides a direct window into the electronic environment of the phosphorus atom. As a spin-½ nucleus with 100% natural abundance, 31P is highly amenable to NMR analysis[4].

-

Chemical Shift (δ): For trivalent phosphines (phosphanes), the chemical shift is highly sensitive to the nature of the substituents. For diphenyl-alkyl phosphines, the 31P signal is typically observed in the upfield region relative to the standard 85% H3PO4 reference. For this compound, the chemical shift is predicted to be in the range of δ -15 to -25 ppm . The protonation of the distal amine group can induce a slight downfield shift compared to the parent neutral amine due to electron withdrawal.

-

Multiplicity:

-

Proton-Decoupled (31P{1H}): In a standard proton-decoupled experiment, the spectrum will show a single, sharp singlet. This is the most common method for routine characterization.

-

Proton-Coupled: In a proton-coupled spectrum, this singlet will be split into a complex multiplet due to coupling with the protons on the ethyl bridge and the phenyl rings. The largest coupling will be with the adjacent methylene protons (2JPH).

-

Summary of Predicted NMR Data

The following tables summarize the anticipated NMR spectral data for this compound.

Table 1: Predicted 1H NMR Data

| Chemical Group | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| Phenyl (C6H 5) | 7.0 – 8.0 | Multiplet | nJHH, nJPH |

| Ammonium (-N+H 3) | 7.5 – 8.5 | Broad Singlet | - |

| Methylene (-CH2-N+) | 3.0 – 3.7 | Multiplet | 3JHH, 3JPH |

| Methylene (P-CH2-) | 2.8 – 3.5 | Multiplet | 3JHH, 2JPH ≈ 1-20 Hz |

Table 2: Predicted 31P NMR Data

| Nucleus | Predicted δ (ppm) | Multiplicity (1H-decoupled) |

| 31P | -15 to -25 | Singlet |

Experimental Protocol: Acquiring High-Quality NMR Spectra

Given that phosphines can be sensitive to oxidation, proper sample preparation is crucial for obtaining accurate NMR data[5].

Step-by-Step Methodology

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for phosphonium salts include Deuterated Chloroform (CDCl3), Deuterated Methanol (CD3OD), or Deuterated Dimethyl Sulfoxide (DMSO-d6). The choice of solvent can affect the chemical shifts, particularly for the exchangeable NH3+ protons.

-

Sample Preparation (Inert Atmosphere Recommended):

-

Weigh approximately 5-10 mg of this compound for 1H NMR (15-30 mg for 13C or 31P NMR) into a clean, dry vial[6].

-

If the compound is suspected to be air-sensitive, perform this step in a glovebox or using Schlenk line techniques[7][8].

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure complete dissolution. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter[9][10].

-

Cap the NMR tube securely. For highly air-sensitive samples, a J-Young valve NMR tube is recommended[10].

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For 1H NMR: Acquire a standard one-pulse proton spectrum. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

For 31P NMR: Tune the probe to the 31P frequency. Acquire a proton-decoupled 31P spectrum. A relaxation delay (d1) of 2-5 seconds is typically sufficient.

-

Visualization of Key Structural Relationships

The following diagram illustrates the molecular structure and highlights the key through-bond interactions that give rise to the predicted NMR coupling patterns.

Caption: Key J-coupling interactions in the ethanaminium cation.

Conclusion

The 1H and 31P NMR spectra of this compound provide a wealth of structural information. The predicted spectra are characterized by a complex aromatic region, distinct multiplets for the ethylammonium bridge protons showing both H-H and P-H couplings, a broad ammonium signal, and a characteristic upfield singlet in the proton-decoupled 31P spectrum. This guide provides a robust framework for researchers to interpret experimental data, confirm molecular identity, and gain deeper insights into the properties of this versatile phosphine ligand.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 27). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Characterization of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a significant organophosphorus compound, primarily utilized as a ligand precursor in coordination chemistry and homogeneous catalysis. Its unique bifunctional nature, possessing both a phosphine and an ammonium group, allows for versatile coordination behavior and the introduction of electrostatic interactions in catalytic processes. This guide provides a comprehensive overview of the synthesis, and a detailed, multi-technique approach to the structural and spectroscopic characterization of this compound. While a definitive single-crystal X-ray structure is not publicly available at the time of this writing, this document presents a predicted solid-state structure based on established principles of molecular geometry and ionic packing. Furthermore, it outlines the complete experimental workflow for its definitive analysis, from synthesis to full spectroscopic and crystallographic characterization.

Introduction: The Significance of Aminophosphine Ligands

Aminophosphine compounds represent a critical class of ligands in modern catalysis. The presence of both a "soft" phosphorus donor and a "hard" nitrogen center allows for unique reactivity and selectivity in metal-catalyzed reactions. The protonated form, as in this compound, is particularly noteworthy. The ammonium group can engage in hydrogen bonding, influence the secondary coordination sphere, and enhance catalyst stability and solubility in polar solvents. This guide focuses on the tetrafluoroborate salt, a common choice due to the weakly coordinating nature of the [BF₄]⁻ anion, which minimizes interference at the metal center.[1]

Synthesis and Handling

The synthesis of this compound is a straightforward acid-base reaction following the preparation of the free amine precursor, 2-(diphenylphosphino)ethylamine.

Synthesis of 2-(Diphenylphosphino)ethylamine

The precursor amine can be synthesized via several routes, a common method being the nucleophilic addition of an amine to diphenylvinylphosphine oxide, followed by reduction.[2][3] A more direct approach involves the reaction of a protected 2-aminoethyl halide with a diphenylphosphide source.

Protonation to form the Tetrafluoroborate Salt

The final salt is obtained by the protonation of 2-(diphenylphosphino)ethylamine with tetrafluoroboric acid (HBF₄) in a suitable solvent, such as diethyl ether or dichloromethane. The product precipitates as a white to off-white solid and can be isolated by filtration.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1.0 equivalent of 2-(diphenylphosphino)ethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).

-

Acid Addition: Slowly add 1.0 equivalent of tetrafluoroboric acid (typically as a solution in diethyl ether) to the stirred solution at 0 °C.

-

Precipitation: A white precipitate will form immediately. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield this compound as a stable, crystalline solid.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for this compound.

Structural Analysis

A full understanding of the compound's properties relies on a detailed structural characterization. This section covers the predicted molecular and crystal structure, and the definitive technique for its experimental determination, X-ray crystallography.

Predicted Molecular and Crystal Structure

In the absence of a published crystal structure, we can predict the key features of the ionic components and their likely arrangement in the solid state.

-

Cation: 2-(Diphenylphosphino)ethanaminium ([Ph₂PCH₂CH₂NH₃]⁺)

-

The phosphorus atom will adopt a trigonal pyramidal geometry, with the two phenyl groups and the ethyl chain as substituents.

-

The nitrogen atom will be sp³-hybridized and tetrahedral, forming the ammonium group.

-

The ethyl bridge will likely adopt a staggered conformation to minimize steric hindrance.

-

-

Anion: Tetrafluoroborate ([BF₄]⁻)

-

The tetrafluoroborate anion is known to have a regular tetrahedral geometry with the boron atom at the center.

-

-

Crystal Packing:

-

The solid state will consist of a lattice of these cations and anions.

-

The primary intermolecular forces will be electrostatic attractions between the positive ammonium group and the negative tetrafluoroborate anion.

-

Hydrogen bonding between the N-H protons of the ammonium group and the fluorine atoms of the tetrafluoroborate anion is expected to be a dominant feature, dictating the packing arrangement.

-

Definitive Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[4][5] The workflow for this analysis is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion of an anti-solvent.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[6]

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4]

-

Data Processing: The collected data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[6]

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.[7]

The following diagram outlines the crystallographic workflow:

Caption: Workflow for single-crystal X-ray structure determination.[8]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the compound.

| Technique | Expected Observations | Information Gained |

| ³¹P NMR | A single resonance, likely shifted downfield from the free amine precursor due to protonation of the nearby nitrogen. | Confirms the presence of the phosphorus center and provides information about its electronic environment.[9] |

| ¹H NMR | Resonances for the phenyl protons, a complex multiplet for the ethyl bridge, and a broad signal for the NH₃⁺ protons. | Confirms the proton framework of the cation. |

| ¹³C NMR | Signals for the phenyl carbons (with P-C coupling) and the two distinct carbons of the ethyl bridge. | Provides the carbon skeleton of the cation. |

| ¹⁹F NMR | A sharp singlet, characteristic of the symmetrical [BF₄]⁻ anion. | Confirms the identity of the counter-anion. |

| ¹¹B NMR | A quintet (due to coupling with four equivalent fluorine atoms) or a sharp singlet if decoupled. | Further confirms the [BF₄]⁻ anion. |

| FTIR | Strong N-H stretching bands (around 3200-3000 cm⁻¹), P-C and C-H vibrations, and a very strong, broad absorption around 1000-1100 cm⁻¹ characteristic of the B-F stretching in [BF₄]⁻.[10][11][12][13] | Identifies key functional groups in both the cation and anion. |

| Mass Spec. | ESI+ should show the mass of the cation [M]⁺. ESI- would show the mass of the anion [BF₄]⁻. | Confirms the mass of the individual ions and thus the overall composition.[14][15][16][17][18] |

Applications in Catalysis

While this specific salt is a precursor, the corresponding neutral ligand, 2-(diphenylphosphino)ethylamine, and its derivatives are widely used in homogeneous catalysis. The aminophosphine moiety can act as a P,N-bidentate ligand upon deprotonation, or as a monodentate P-donor ligand. These ligands have shown efficacy in a variety of cross-coupling reactions.

The protonated form itself can be used in biphasic catalysis or to stabilize catalytic nanoparticles. The ammonium group can also direct the stereochemical outcome of a reaction through hydrogen bonding with a substrate.

The following diagram illustrates a generic palladium-catalyzed cross-coupling reaction where an aminophosphine ligand could be employed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. rigaku.com [rigaku.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sodium tetrafluoroborate(13755-29-8) IR Spectrum [m.chemicalbook.com]

- 14. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Aminophosphine Ligands

Abstract

Aminophosphine ligands, compounds featuring a direct phosphorus-nitrogen (P-N) bond, represent a versatile and highly tunable class of ligands in coordination chemistry and catalysis.[1] Their unique architecture, which combines a soft phosphorus(III) donor with a harder nitrogen center, imparts a distinct electronic and steric profile that has been harnessed in a multitude of catalytic transformations.[2] The inherent polarity of the P-N bond and the modularity of their synthesis allow for fine-tuning of ligand properties, influencing the stability, reactivity, and selectivity of their metal complexes.[3] This guide provides a comprehensive exploration of the synthesis, electronic and steric characteristics, coordination behavior, and catalytic applications of aminophosphine ligands, intended for researchers and professionals in chemistry and drug development.

Introduction: The Unique Nature of the P-N Bond

Aminophosphines, with the general formula RₓP(NR'₂)₃₋ₓ, are distinguished from their ubiquitous triorganophosphine counterparts by the presence of one or more direct P-N bonds.[3] This feature introduces a unique electronic dichotomy: the phosphorus atom acts as a soft π-acceptor, while the nitrogen atom serves as a hard σ-donor.[2] This electronic disparity is the cornerstone of their diverse reactivity and coordination chemistry.

The polar P-N bond makes many aminophosphine ligands sensitive to air and moisture, though stability can be significantly enhanced by introducing bulky substituents on either the phosphorus or nitrogen atoms.[1] The ability to independently vary these substituents provides a powerful tool for ligand design, allowing for precise control over the electronic and steric environment at the metal center.[2] This tunability has made aminophosphine ligands invaluable in asymmetric catalysis, where subtle changes in the ligand framework can lead to dramatic differences in enantioselectivity.[4]

Synthesis of Aminophosphine Ligands: A Modular Approach

The facile and modular synthesis of aminophosphine ligands is a key driver of their widespread use.[2] Synthetic routes are typically straightforward, utilizing commercially available and inexpensive starting materials, and can often be performed on a multigram scale.[2]

Condensation of Halophosphines with Amines

The most common synthetic route involves the condensation of a chlorophosphine (R₂PCl or RPCl₂) with a primary or secondary amine in the presence of a base, typically a tertiary amine like triethylamine (Et₃N), to act as an HCl scavenger.[3][5] The stoichiometry of the reactants determines the final product.

Experimental Protocol: Synthesis of a Generic Monosubstituted Aminophosphine (Ph₂PNHR')

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (H₂NR') (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (Ph₂PCl) (1.0 eq.) dropwise to the stirred solution.

-

Execution: Allow the reaction mixture to warm to room temperature and stir overnight. The formation of triethylammonium chloride ([Et₃NH]Cl) will be observed as a white precipitate.

-

Workup: Filter the reaction mixture under inert conditions to remove the salt. Remove the solvent from the filtrate in vacuo to yield the crude aminophosphine ligand.

-

Purification & Characterization: The crude product can be purified by crystallization or chromatography. Characterization is typically performed using ³¹P NMR spectroscopy, which will show a characteristic shift for the P-N bond, and ¹H/¹³C NMR spectroscopy.

The versatility of this method allows for the synthesis of a wide array of ligands, including chiral aminophosphines derived from enantiopure amines, which are highly valuable in asymmetric catalysis.[6][7]

Caption: Modular synthesis workflow for aminophosphine ligands.

Electronic and Steric Properties

The catalytic performance of a metal complex is fundamentally governed by the electronic and steric properties of its ligands.[8] Aminophosphines offer a broad tunable range for both characteristics.

Electronic Effects

The electronic nature of an aminophosphine ligand is a balance between the σ-donating and π-accepting capabilities of the phosphorus atom. The nitrogen lone pair can engage in π-donation into the P-N bond, which increases the electron density at the phosphorus center, making it a stronger σ-donor compared to analogous alkylphosphines.[1]

The electronic properties can be experimentally probed and quantified using techniques such as Infrared (IR) spectroscopy of corresponding metal-carbonyl complexes. For a given L-Ni(CO)₃ complex, stronger σ-donating ligands lead to more electron-rich metal centers, which results in increased back-donation into the CO π* orbitals and a lower ν(CO) stretching frequency.[8] The selenide derivatives of aminophosphines can also be prepared to probe the electronic character; the magnitude of the ¹J(³¹P-¹⁷Se) coupling constant in the ³¹P NMR spectrum provides a measure of the s-character of the P-Se bond and, by extension, the donor strength of the phosphine.[6]

Steric Effects

The steric bulk of a ligand is critical for controlling substrate access to the metal center and influencing the stability of intermediates in a catalytic cycle. The steric hindrance of aminophosphines can be systematically adjusted by varying the substituents on both the nitrogen and phosphorus atoms.[3] For instance, using bulky secondary amines like di(cyclohexyl)amine or N-tert-butylamine in the synthesis can create highly hindered ligands. This steric bulk is often quantified by the Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center.[3]

| Ligand Type | Representative Structure | Typical ³¹P NMR Shift (ppm) | Key Features |

| Monodentate | Ph₂PNH(t-Bu) | 30 - 60 | Simple, tunable, used for fundamental studies. |

| Bidentate (P,N) | Ph₂PN(R)-(CH₂)₂-N(R)PPh₂ | 80 - 100 | Forms stable chelate rings, widely used in asymmetric catalysis.[6] |

| Chiral | Based on (R)-CH(CH₃)(Ph) amine | Varies | Induces chirality at the metal center for enantioselective reactions.[4] |

| Ferrocenyl | (Fc)-N(R)-PPh₂ | Varies | Redox-active, planar chirality.[9] |

Table 1: Common classes of aminophosphine ligands and their characteristics.

Coordination Chemistry: Modes of Binding

The dual-donor nature of aminophosphine ligands leads to a rich and varied coordination chemistry. The specific coordination mode adopted depends on the ligand backbone, the metal center, and the reaction conditions.[2]

-

κ¹(P)-Coordination: The ligand binds to the metal solely through the soft phosphorus atom. This is common for simple monodentate aminophosphines.[10]

-

κ²(P,N)-Chelation: Bidentate aminophosphine ligands, often called P,N ligands, coordinate through both the phosphorus and nitrogen atoms to form a stable chelate ring.[2][6] This is the most common and catalytically relevant binding mode. The size of the chelate ring (e.g., five- vs. six-membered) can significantly impact the bite angle and, consequently, the catalytic outcome.[2]

-

Bridging Coordination: The ligand can bridge two metal centers, with the phosphorus atom coordinating to one metal and the nitrogen atom to another.

-

Hemilability: This is a crucial concept for P,N ligands.[11] Due to the disparate nature of the hard nitrogen and soft phosphorus donors, the M-N bond is often weaker and more labile than the M-P bond, especially with soft, late transition metals.[12][13] This allows the nitrogen atom to dissociate reversibly, creating a vacant coordination site for substrate binding during a catalytic cycle, while the strong M-P bond keeps the ligand tethered to the metal.[11][12]

Caption: Key coordination modes of aminophosphine ligands.

Applications in Homogeneous Catalysis

The tunable nature and unique coordination properties of aminophosphine ligands have made them highly successful in a range of homogeneous catalytic reactions. Their popularity arises from the inherent electronic disparity of the donor groups.[2]

Asymmetric Hydrogenation

Chiral aminophosphine ligands are extensively used in ruthenium- and rhodium-catalyzed asymmetric hydrogenations of ketones, imines, and olefins.[7] The ligand framework creates a chiral environment around the metal, directing the hydride transfer to one face of the prochiral substrate, leading to high enantioselectivities. These reactions are fundamental in the synthesis of chiral alcohols and amines, which are key building blocks in the pharmaceutical and agrochemical industries.

Hydroformylation

Hydroformylation, the addition of H₂ and CO across a double bond to form aldehydes, is a large-scale industrial process. Aminophosphine ligands, particularly chiral bidentate variants, have been applied in rhodium-catalyzed asymmetric hydroformylation.[6][14] The ligand's steric and electronic properties are crucial for controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity.[6][15]

Cross-Coupling Reactions

Palladium complexes of aminophosphine ligands have proven to be effective catalysts for C-C and C-N bond-forming cross-coupling reactions, such as the Suzuki and Heck reactions.[16][17][18] The electron-rich nature of aminophosphines can promote the oxidative addition step, a key part of the catalytic cycle.[18] The hemilabile nature of P,N ligands is also beneficial, potentially facilitating the reductive elimination step by opening up a coordination site.[13][19]

Caption: Role of P,N ligands in a generic catalytic cycle.

Conclusion and Future Outlook

The coordination chemistry of aminophosphine ligands is a rich and continually evolving field. Their modular synthesis and the ability to precisely tune their steric and electronic properties make them exceptional tools for catalyst design. The unique properties conferred by the P-N bond, particularly the phenomenon of hemilability, provide a sophisticated mechanism for controlling reactivity at a metal center. Future research will likely focus on developing novel chiral scaffolds for more challenging asymmetric transformations, exploring their application with earth-abundant metals, and integrating them into advanced materials such as metal-organic frameworks for heterogeneous catalysis.[16]

References

-

Gimbert, Y., & Agbossou-Niedercorn, F. (2004). A modular approach to neutral P,N-ligands: synthesis and coordination chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

RAIITH. (n.d.). Synthesis and Structural Studies of Novel Aminophosphine Ligands and Their Derivatives. RAIITH. [Link]

-

Kumar, P., & Kumar, S. (2009). Aminophosphines: Their chemistry and role as ligands and synthons. Applied Organometallic Chemistry, 23(8), 291-318. [Link]

-

Foubelo, F., & Yus, M. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(4), 1034-1051. [Link]

-

Li, X., et al. (2018). Phosphonium-based aminophosphines as bifunctional ligands for sequential catalysis of one-pot hydroformylation–acetalization of olefins. Catalysis Science & Technology, 8(1), 137-143. [Link]

-

İbişoğlu, H., & Görgülü, A. O. (2012). Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1317-1324. [Link]

-

Gutsulyak, D. V., & van der Est, A. (2010). Synthesis of Aminophosphines and Their Applications in Catalysis. Current Organic Chemistry, 14(12), 1226-1249. [Link]

-

Liddle, S. T. (2021). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Molecules, 26(16), 4998. [Link]

-

Zijp, E. J., et al. (2005). Chiral bidentate aminophosphine ligands : synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (3), 512-517. [Link]

-

Cadierno, V., & Díez, J. (2013). Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. Inorganica Chimica Acta, 405, 1-15. [Link]

-

Diab, L., et al. (2020). Phosphine vs. phosphine oxide ligands in hydroformylation reactions. Catalysis Science & Technology, 10(18), 6135-6142. [Link]

-

Zijp, E. J., et al. (2005). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (3), 512-517. [Link]

-

University of Illinois. (n.d.). Hemilabile ligands. Course material. [Link]

-

Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(10), 11641-11677. [Link]

-

Shintani, R., et al. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [Link]

-

Han, D., et al. (2017). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. Acta Crystallographica Section C, 73(Pt 11), 917-922. [Link]

-

Han, D., et al. (2017). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Phosphine ligands applied in hydroformylation. ResearchGate. [Link]

-

Zijp, E. J. (2005). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. ResearchGate. [Link]

-

Guiry, P. J., & McManus, H. A. (2014). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(1), 103-116. [Link]

-

Jana, A., & Maiti, D. (2023). P,N Ligand in Ni-Catalyzed Cross-Coupling Reactions: A Promising Tool for π-Functionalization. ACS Catalysis, 13(20), 13697-13719. [Link]

-

Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA. [Link]

-

van der Vlugt, J. I. (2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Pure. [Link]

-

Dyer, P. W. (n.d.). Aminophosphines. Durham University. [Link]

-

Wikipedia. (n.d.). Hydroformylation. Wikipedia. [Link]

-

Wang, Y., et al. (2023). Single-atom catalysts for hydroformylation of olefins. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Novel chiral aminophosphine ligand: Synthesis and application in asymmetric catalytic hydrogenation reaction. ResearchGate. [Link]

-

Ahlquist, M., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. Organometallics, 28(9), 2840-2847. [Link]

-

Goswami, B., & Roesky, P. W. (2025). Comprehensive coordination chemistry of iminophosphonamides. Inorganic Chemistry Frontiers, 12(14), 3555-3581. [Link]

-

Tiddens, M. R., et al. (2024). Coordination of a Phosphine‐Tethered Aminoborane to Group 10 Metals. Chemistry – A European Journal. [Link]

-

Liu, Y., et al. (2023). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(1), e202300249. [Link]

-

ResearchGate. (n.d.). Aminophosphine–palladium(II) complexes: Synthsesis, structure and applications in Suzuki and Heck cross-coupling reactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes. ResearchGate. [Link]

-

Fei, Z., et al. (2008). Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. Central European Journal of Chemistry, 6(1), 93-98. [Link]

-

Rakib, E. M., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Monatshefte für Chemie - Chemical Monthly, 153(3), 263-272. [Link]

-

Goswami, B., & Roesky, P. W. (2025). Comprehensive coordination chemistry of iminophosphonamides. Inorganic Chemistry Frontiers, 12, 3555. [Link]

-

Kuhl, O., et al. (2012). Reactivity of iron complexes containing monodentate aminophosphine ligands – Formation of four-membered carboxamido-phospha-metallacycles. Inorganica Chimica Acta, 380, 236-241. [Link]

-

Tarlton, M. D., et al. (2024). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Biomolecules, 14(2), 154. [Link]

-

Campos, J. (2021). Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. Molecules, 26(6), 1572. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - A modular approach to neutral P,N-ligands: synthesis and coordination chemistry [beilstein-journals.org]

- 3. pwdyer.webspace.durham.ac.uk [pwdyer.webspace.durham.ac.uk]

- 4. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Aminophosphines and Their Applications in Catalysis: Ingenta Connect [ingentaconnect.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. pure.tue.nl [pure.tue.nl]

- 12. chemistry.wwu.edu [chemistry.wwu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Phosphine vs. phosphine oxide ligands in hydroformylation reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Electronic and Steric Effects of 1,2-Bis(diphenylphosphino)ethane (dppe) Ligands

Abstract

1,2-Bis(diphenylphosphino)ethane (dppe) is a cornerstone bidentate phosphine ligand in the field of coordination chemistry and homogeneous catalysis.[1][2][3][4] Its prevalence is a direct consequence of the unique and well-defined electronic and steric properties conferred by its diphenylphosphino moieties and the ethylene backbone. This guide provides a detailed examination of these properties, explaining how they are quantified and how they collectively influence the stability, structure, and catalytic activity of dppe-metal complexes. We will delve into the foundational concepts of Tolman's electronic and steric parameters, with a specific focus on the bite angle, a critical descriptor for bidentate ligands. This analysis is supplemented with practical experimental protocols and comparative data to offer researchers and drug development professionals a comprehensive resource for leveraging dppe in catalyst design and chemical synthesis.

Fundamental Properties of 1,2-Bis(diphenylphosphino)ethane (dppe)

Dppe, with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂, is a white, air-stable crystalline solid soluble in many common organic solvents.[4][5][6] Its structure consists of two diphenylphosphino groups linked by a flexible two-carbon ethylene bridge.[5][7] This architecture is fundamental to its function.

Synthesis: The most common laboratory synthesis involves the reaction of an alkali metal diphenylphosphide, such as sodium diphenylphosphide (NaPPh₂), with a 1,2-dihaloethane like 1,2-dichloroethane.[4][6] This nucleophilic substitution reaction is typically performed under an inert atmosphere to prevent the oxidation of the phosphide reagent.[5][6]

Coordination Chemistry: The primary role of dppe is as a chelating bidentate ligand.[1][2][7] The two phosphorus atoms donate their lone pairs to a single metal center, forming a highly stable five-membered ring.[5][7][8] This chelate effect significantly enhances the stability of the resulting metal complex compared to analogous complexes with monodentate phosphine ligands. While chelation is its dominant coordination mode, dppe can occasionally act as a monodentate or a bridging ligand, linking two metal centers.[1][4]

Caption: Structure of 1,2-Bis(diphenylphosphino)ethane (dppe).

Quantifying the Electronic Effects of dppe

The electronic nature of a phosphine ligand describes its ability to donate or withdraw electron density from the metal center. This is governed by a combination of σ-donation from the phosphorus lone pair to the metal and π-acceptance (back-bonding) from metal d-orbitals into P-C σ* orbitals.[9]

The Tolman Electronic Parameter (TEP): A widely accepted method for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).[10][11] This experimental value is derived from the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a standard nickel complex, [Ni(CO)₃L], where L is the phosphine of interest.[10][11]

-

Mechanism: A more electron-donating ligand increases the electron density on the nickel center. This enhanced electron density is then delocalized onto the carbonyl ligands via π-back-bonding, populating the π* antibonding orbitals of the C-O bonds. This weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[12]

-

Interpretation: Strongly donating ligands have low TEP values, while electron-withdrawing ligands have high TEP values.[11]

dppe's Electronic Profile: Dppe is classified as a moderately strong electron-donating ligand. Its TEP value is typically cited as 2068.9 cm⁻¹ . This places it as a stronger donor than triphenylphosphine (PPh₃, TEP = 2068.9 cm⁻¹) but weaker than highly donating alkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃, TEP = 2056.1 cm⁻¹). This moderate σ-donor character allows dppe to form stable bonds with a wide range of transition metals without excessively saturating the metal center electronically.[5]

Caption: σ-donation and π-backbonding in a metal-phosphine bond.

Deconstructing the Steric Effects of dppe

Steric effects relate to the physical space a ligand occupies around a metal center.[13] For bidentate ligands like dppe, the most critical steric parameter is not the traditional cone angle of a single phosphorus group, but rather the geometry imposed by the chelate ring.

Tolman Cone Angle (θ): While useful for monodentate ligands, the Tolman cone angle—the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents—is an incomplete descriptor for dppe.[13] It measures the bulk of a single PPh₂ group but fails to capture the geometric constraints of the chelate.

The Natural Bite Angle (βn): The most influential steric parameter for dppe is its natural bite angle .[14][15] Defined by Casey and Whiteker, this is the preferred P-M-P angle determined solely by the ligand's backbone geometry, independent of the metal's preferred coordination geometry.[8][15]

-

dppe's Bite Angle: For dppe, the natural bite angle is approximately 86° .[4][7] This relatively small and rigid bite angle is a consequence of the two-carbon ethylene bridge, which forces the phosphorus atoms into close proximity, creating a compact five-membered chelate ring.[7][8]

-

Catalytic Implications: This bite angle has profound consequences for catalysis. It rigidly defines the geometry of the catalytic active site. For example, in square planar palladium complexes, the ~86° bite angle is very close to the ideal 90° angle, leading to highly stable complexes.[8] This defined geometry can control the accessibility of substrates to the metal center and influence the rates of key catalytic steps like oxidative addition and reductive elimination.[16] For instance, ligands with larger bite angles can accelerate reductive elimination from Pd(II) complexes, a crucial step in many cross-coupling reactions.[16]

Caption: The bite angle (βn) of a dppe ligand chelating a metal center.

Experimental Protocols

Protocol 4.1: Synthesis of [PdCl₂(dppe)]

This protocol describes the synthesis of a common and stable dppe complex, which serves as a precursor for many catalytic applications.

Objective: To synthesize Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II).

Materials:

-

Palladium(II) chloride (PdCl₂)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard inert atmosphere glassware

Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add PdCl₂ (1 mmol) and dppe (1.1 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Solvation: Add anhydrous acetonitrile (20 mL) to the flask.

-

Reaction: Stir the suspension at room temperature. The initial reddish-brown suspension of PdCl₂ will gradually dissolve and form a yellow solution as the [PdCl₂(dppe)] complex forms. The reaction is typically complete within 2-4 hours.

-

Isolation: Reduce the volume of the solvent under vacuum to approximately 5 mL.

-

Precipitation: Add anhydrous diethyl ether (30 mL) to the concentrated solution to precipitate the yellow product.

-

Purification: Collect the solid product by filtration under inert atmosphere, wash with two portions of diethyl ether (10 mL each), and dry under vacuum.

-

Characterization: The product can be characterized by ³¹P NMR spectroscopy, which should show a sharp singlet, confirming the formation of the symmetric chelated complex.[17][18]

Protocol 4.2: Conceptual Workflow for Bite Angle Determination

The definitive determination of a bite angle relies on high-quality structural data.

Caption: Workflow for the experimental determination of a ligand's bite angle.

Data Summary and Comparison

To contextualize the properties of dppe, it is useful to compare it with other common phosphine ligands.

| Ligand | Type | TEP (ν(CO) in cm⁻¹) | Natural Bite Angle (βn) | Tolman Cone Angle (θ) |

| dppe | Chelating Diphosphine | 2068.9 | ~86° | ~125° (per PPh₂) |

| PPh₃ | Monodentate | 2068.9 | N/A | 145° |

| dppm | Chelating Diphosphine | 2073.3 | ~73° | ~121° (per PPh₂) |

| dppp | Chelating Diphosphine | 2067.7 | ~91° | ~128° (per PPh₂) |

| Xantphos | Wide Bite-Angle Diphosphine | 2067.8 | ~108° | ~118° (per PPh₂) |

| P(t-Bu)₃ | Monodentate | 2056.1 | N/A | 182° |

Data compiled from various sources for comparative purposes.

Conclusion

The utility of 1,2-bis(diphenylphosphino)ethane in catalysis is not accidental; it is a direct result of a finely balanced set of electronic and steric properties. Its moderate electron-donating ability ensures stable complex formation without over-saturating the metal, while its small, well-defined bite angle of ~86° imposes a rigid and predictable geometry at the catalytic center.[4][7] This combination makes dppe an effective ligand for a wide range of transformations, from cross-coupling reactions to hydrogenation.[3][5] Understanding these core principles allows researchers to make informed decisions in ligand selection and catalyst design, either by employing dppe for its reliable performance or by choosing alternative ligands when different electronic or steric environments are required.

References

-

1,2-Bis(diphenylphosphino)ethane. chemeurope.com. [Link]

-

1,2-Bis(diphenylphosphino)ethane [Dppe]. Common Organic Chemistry. [Link]

-

1,2-Bis(diphenylphosphino)ethane. Grokipedia. [Link]

-

1,2-Bis(diphenylphosphino)ethane. Grokipedia. [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

-

1,2-Bis(diphenylphosphino)ethane. Wikipedia. [Link]

-

Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. [Link]

-

Bite angle. Wikipedia. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

-

Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC - NIH. [Link]

-

The Indispensable Role of 1,2-Bis(diphenylphosphino)ethane in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Structural Characterization of Palladium(II) Mixed-Ligand Complexes of N-(Benzothiazol-2-yl)benzamide and 1,2-Bis(diphenylphosphino)ethane. ACS Publications. [Link]

-

Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Bite Angle Effects of κ2P‑dppm vs κ2P‑dppe in Seven-Coordinate Complexes: A DFT Case Study. University of Regina. [Link]

-

Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. ACS Publications. [Link]

-

How does the bite angle of a ligand affect the efficiency of its catalyst? StackExchange. [Link]

-

Quantifying the Electron-Donating Strength of Phosphine Ligands. Request PDF. [Link]

-

Synthesis of the first polymeric Cu(I) dppe (dppe = 1,2-bis(diphenylphosphino)ethane) complexes. ResearchGate. [Link]

-

Tolman electronic parameter. Wikipedia. [Link]

-

Tolman electronic parameter. Grokipedia. [Link]

-

Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes. ACS Publications. [Link]

-

Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II). PubMed Central. [Link]

-

Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Utrecht University - UU Research Portal. [Link]

-

About: Tolman electronic parameter. DBpedia. [Link]

-

Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ACS Publications. [Link]

-

Steric vs. electronic effects in palladium-thiocyanate complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. RSC Publishing. [Link]

-

Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

-

Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Girolami Group Website - University of Illinois. [Link]

Sources

- 1. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]

- 2. 1,2-Bis(diphenylphosphino)ethane [Dppe] [commonorganicchemistry.com]

- 3. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]

- 4. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Bite angle - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrafluoroborate Anion: An Enabling Counterion in the Chemistry of Phosphonium Salts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonium salts are a cornerstone of modern chemical science, serving as catalysts, reagents, and versatile intermediates in fields ranging from pharmaceutical synthesis to materials science. The utility and reactivity of the phosphonium cation are profoundly influenced by its counterion. This guide provides an in-depth technical analysis of the tetrafluoroborate anion (BF₄⁻) and its pivotal role in defining the properties and applications of phosphonium salts. Far from being a passive spectator, the BF₄⁻ anion is a deliberately chosen component whose unique characteristics—weak coordinating ability, moderate size, and contribution to salt stability—are instrumental in enabling the desired reactivity of the phosphonium cation. We will explore the fundamental physicochemical properties of the tetrafluoroborate anion, its synergistic relationship with phosphonium cations, and its critical function in key applications, particularly as a precursor to phosphine ligands in catalysis.

The Decisive Role of the Counterion: An Introduction

Quaternary phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic groups, are indispensable tools in synthetic chemistry.[1] Their efficacy in applications such as the Wittig reaction, phase-transfer catalysis, and as precursors for highly active ligands in cross-coupling reactions depends on a delicate balance of steric and electronic properties.[1][2] However, the cationic phosphonium species cannot exist in isolation; its partner, the counter-anion, dictates the salt's overall solubility, stability, safety, and reactivity.

The tetrafluoroborate anion has emerged as a preferred counterion in many contexts, largely supplanting the hazardous and potentially explosive perchlorate anion (ClO₄⁻).[3][4][5] Its selection is a strategic choice designed to produce a stable, easily handled salt where the reactivity of the cation can be expressed without interference from its counterion.[3] This guide will dissect the properties of the BF₄⁻ anion and illuminate its function in creating highly effective and versatile phosphonium salt reagents.

Core Physicochemical Properties of the Tetrafluoroborate Anion

The utility of the BF₄⁻ anion is rooted in its distinct structural and electronic features. It possesses a tetrahedral geometry, which, combined with the high electronegativity of the four fluorine atoms, effectively delocalizes the negative charge.[3][5][6] This charge distribution is key to its characteristic inertness.

Key Properties:

-

Weakly Coordinating Nature: The delocalized charge makes BF₄⁻ a poor nucleophile and a weak base.[4][5] This "non-coordinating" or, more accurately, "weakly coordinating" behavior is its most important feature. It forms weak ion pairs with the phosphonium cation, allowing the cation's intrinsic properties to dominate in a reaction.[3][7] In contrast, more nucleophilic anions like halides (Cl⁻, Br⁻) can interfere with reactions or form stronger ion pairs that alter reactivity.[7]

-

Stability and Handling: Phosphonium tetrafluoroborate salts are typically white, crystalline solids that are significantly more stable and easier to handle than their corresponding free phosphine bases, which are often highly air-sensitive.[8][9] While generally stable, BF₄⁻ does have a slight sensitivity to hydrolysis, particularly under acidic conditions or at elevated temperatures, which can release harmful hydrogen fluoride (HF).[3][4][5]

-

Solubility: The presence of the tetrafluoroborate anion often confers greater solubility in organic solvents compared to corresponding halide or nitrate salts, enhancing their utility in a wide range of reaction media.[3][5]

-

Safety Profile: The popularization of BF₄⁻ is directly linked to the decreased use of perchlorate (ClO₄⁻), which can form potentially explosive derivatives with organic compounds.[4][5] While not without its own hazards, BF₄⁻ offers a much safer alternative for stabilizing cationic species.

Data Presentation: Comparative Properties of Common Anions

The choice of an anion is a critical experimental parameter. The following table provides a comparative overview of tetrafluoroborate and other anions commonly paired with phosphonium cations.

| Property | Tetrafluoroborate (BF₄⁻) | Perchlorate (ClO₄⁻) | Hexafluorophosphate (PF₆⁻) | Triflate (OTf⁻) | Halides (Cl⁻, Br⁻) |

| Formula Weight ( g/mol ) | 86.81[4][10] | 99.45 | 144.96 | 149.08 | 35.45 (Cl⁻), 79.90 (Br⁻) |

| Geometry | Tetrahedral[3][6] | Tetrahedral | Octahedral | Tetrahedral (at S) | Spherical |

| Coordinating Ability | Weakly Coordinating[3][4] | Weakly Coordinating | Very Weakly Coordinating | Weakly Coordinating | Coordinating/Nucleophilic |

| Stability to Hydrolysis | Slight sensitivity[3][4] | Very Stable | More stable than BF₄⁻[5] | Generally Stable | Very Stable |

| Key Hazards | Releases HF upon decomposition[3] | Potentially explosive with organics[4][5] | Releases HF upon decomposition | - | Can be nucleophilic |

| Primary Use | General purpose weakly coordinating anion, ligand precursor[3] | Historical weakly coordinating anion, oxidizing agent | Used when BF₄⁻ is not inert enough[5] | Lewis acid catalysis, leaving group | General salts, halide source |

The Tetrafluoroborate Anion in Action: Key Applications

The primary role of the tetrafluoroborate anion in phosphonium salts is to act as a stabilizing, non-interfering counterion. This "enabling" function is critical in several areas of chemistry, most notably in catalysis.

Precursors to Phosphine Ligands in Catalysis

Perhaps the most significant application of phosphonium tetrafluoroborate salts is as stable, air-insensitive precursors for electron-rich, sterically bulky trialkylphosphine ligands.[2] Ligands like tri-tert-butylphosphine are highly effective in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) but are pyrophoric and difficult to handle in their free form.[2][9][11]

The corresponding phosphonium tetrafluoroborate salt, such as tri-tert-butylphosphonium tetrafluoroborate ([t-Bu₃PH]BF₄), is a crystalline solid that is indefinitely stable in air.[9] The active phosphine ligand is generated in situ through deprotonation by a base present in the reaction mixture.[2][12] This strategy combines the operational simplicity of a stable solid with the high catalytic activity of the sensitive free phosphine.

Caption: In situ generation of an active phosphine ligand from a stable phosphonium tetrafluoroborate salt precursor.

Reagents in Organic Synthesis

Phosphonium tetrafluoroborate salts are also employed directly as reagents. For instance, they are key intermediates in the synthesis of N-protected 1-aminoalkylphosphonium salts, formed from the reaction of amides, aldehydes, and a phosphonium tetrafluoroborate like triphenylphosphonium tetrafluoroborate.[13] Their predictable reactivity and stability make them a reliable choice for chemists seeking to optimize reaction conditions and achieve higher yields, particularly in the synthesis of pharmaceutical intermediates.[8]

Applications in Drug Development

The lipophilic and cationic nature of phosphonium salts has made them attractive candidates for drug development. Quaternary phosphonium salts (QPS) have demonstrated promising biocidal and anti-biofilm properties, offering a potential alternative to quaternary ammonium salts where resistance has become a concern.[14][15] The choice of the tetrafluoroborate anion in these contexts can influence the salt's solubility and bioavailability, critical parameters in the design of therapeutic agents.

Experimental Protocols and Characterization

Synthesis of a Representative Phosphonium Salt: Tri-tert-butylphosphonium Tetrafluoroborate

This protocol describes a common method for synthesizing the salt from the corresponding phosphine. An alternative one-pot method from a Grignard reagent and phosphorus trihalide also exists.[16]

Materials:

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Tetrafluoroboric acid-diethyl ether complex (HBF₄·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tri-tert-butylphosphine in anhydrous dichloromethane.

-

Acid Addition: Cool the solution in an ice-water bath. Slowly add one equivalent of tetrafluoroboric acid-diethyl ether complex dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting white solid is typically analytically pure tri-tert-butylphosphonium tetrafluoroborate.[9] If needed, the crude product can be recrystallized from ethanol.[12]

Characterization Techniques

Verifying the structure and purity of phosphonium tetrafluoroborate salts is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

³¹P NMR: This is highly diagnostic. The phosphorus atom in the phosphonium salt will appear as a doublet due to coupling with the directly attached proton. For [t-Bu₃PH]BF₄ in CDCl₃, the signal appears around δ 51.7 ppm.[9]

-

¹H NMR: The proton on the phosphorus atom exhibits a large one-bond coupling constant (¹JPH) and appears as a doublet. For [t-Bu₃PH]BF₄, this signal is at δ 6.07 ppm with a ¹JPH of approximately 465 Hz. The tert-butyl protons appear as a doublet around δ 1.65 ppm due to a three-bond coupling to the phosphorus atom (³JPH ≈ 15.3 Hz).[9]

-

¹⁹F NMR: The tetrafluoroborate anion gives a sharp singlet, confirming its presence.[3]

Safety and Handling

While safer than perchlorates, phosphonium tetrafluoroborate salts require careful handling.

-

Hazards: These compounds can cause severe skin burns and eye damage.[11] They are harmful if swallowed.[11] Upon decomposition (e.g., via strong heating or hydrolysis), they can release toxic fumes of hydrogen fluoride.

-

Handling: Always handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[17][18][19] Avoid creating dust.[17]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[17] Some may require storage under an inert atmosphere at reduced temperatures (2-8°C).[18]

-

In Case of Base: It is critical to remember that in the presence of a base, the salt will deprotonate to form the free phosphine.[9] If this is done outside of an inert atmosphere, the highly air-sensitive phosphine can rapidly oxidize or ignite.

Conclusion